molecular formula C30H24Cl2F2N6O3 B1139136 Merestinib dihydrochloride CAS No. 1206801-37-7

Merestinib dihydrochloride

Cat. No.: B1139136
CAS No.: 1206801-37-7
M. Wt: 625.4 g/mol
InChI Key: NNYNNMGUBHQQLZ-UHFFFAOYSA-N
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Description

It exhibits significant anti-tumor activities by targeting various receptor tyrosine kinases, including MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2, and MKNK1/2 . This compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY2801653 dihydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and typically involves the use of various reagents and catalysts to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of LY2801653 dihydrochloride follows stringent protocols to ensure consistency and quality. The process involves large-scale synthesis, purification, and crystallization steps to obtain the compound in its dihydrochloride form. The production methods are designed to be scalable and cost-effective for commercial use .

Chemical Reactions Analysis

Types of Reactions: LY2801653 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives and analogs of LY2801653 dihydrochloride, each with potentially unique biological activities .

Scientific Research Applications

LY2801653 dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

LY2801653 dihydrochloride exerts its effects by inhibiting the activity of multiple receptor tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts key signaling pathways involved in cell growth, survival, and metastasis. The compound has shown potent activity against MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2, and MKNK1/2, making it a versatile inhibitor with broad-spectrum anti-tumor effects .

Comparison with Similar Compounds

Uniqueness of LY2801653 Dihydrochloride: LY2801653 dihydrochloride stands out due to its broad-spectrum activity against multiple kinases and its potent anti-tumor effects. Its ability to inhibit a wide range of kinases makes it a valuable candidate for combination therapies and overcoming resistance mechanisms in cancer treatment .

Properties

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYNNMGUBHQQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206801-37-7
Record name Merestinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERESTINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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